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Compound of Interest

Compound Name: LY2811376

Cat. No.: B608720 Get Quote

A Guide for Researchers and Drug Development Professionals

The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors as

a therapeutic strategy for Alzheimer's disease has been fraught with challenges, primarily due

to mechanism-based and off-target toxicities. While these inhibitors effectively reduce amyloid-

β (Aβ) levels, several promising candidates have been discontinued in clinical trials. This guide

provides a comparative analysis of the toxicity profile of LY2811376, one of the first orally

available BACE1 inhibitors to be tested in humans, against other notable BACE inhibitors.

Understanding these toxicities is crucial for the future design of safer and more effective

therapeutic agents.

Data Presentation: Comparative Toxicity of BACE
Inhibitors
The following table summarizes the key toxicological findings for LY2811376 and other BACE

inhibitors that have undergone significant preclinical or clinical investigation.
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Inhibitor
Type of
Toxicity

Species /
System

Key
Findings

Proposed
Mechanism

Reference

LY2811376
Retinal

Toxicity
Rat

Cytoplasmic

accumulation

of

autofluoresce

nt material in

the retinal

pigment

epithelium.

Off-target:

Inhibition of

Cathepsin D.

Recapitulated

in BACE1 KO

mice treated

with the

compound.

[1][2][3][4]

Neurological Mouse

Impaired

motor

coordination,

abnormal

muscle

spindle

morphology.

On-target:

Reduced

processing of

Neuregulin 1

(Nrg1).

[5]

Synaptic

Plasticity

Mouse

(hippocampal

slices)

Significant

reduction in

dendritic

spine density

and turnover

at high

doses;

impaired

long-term

potentiation

(LTP).

On-target:

Interference

with

physiological

processing of

BACE1

substrates

required for

neurotransmi

ssion.

[6][7][8]

LY2886721 Hepatotoxicit

y

Human

(Phase 2)

Abnormal

liver function

tests;

elevated liver

enzymes.

Off-target:

Proposed

inhibition of

BACE1-

mediated

processing of

β-galactoside

[4][5][6][9]
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α-2,6-

sialyltransfera

se I (ST6Gal

I) in the liver.

Verubecestat

(MK-8931)

Cognitive

Worsening

Human

(Phase 3)

Decreased

memory and

cognition in

prodromal

Alzheimer's

disease

patients.

On-target:

Interference

with

physiological

synaptic

functions of

BACE1.

[7]

Hair

Depigmentati

on

Animal

models

Lightening of

coat color.

Off-target:

Potent

inhibition of

BACE2,

which plays a

role in

melanogenes

is.

[4][10]

Atabecestat

(JNJ-

54861911)

Hepatotoxicit

y

Human

(Phase 2b/3)

Serious

elevations of

liver

enzymes.

Likely off-

target, as

BACE1

knockout

models do

not show

inherent liver

defects.

[6][11]

Lanabecestat
Synaptic

Plasticity

Mouse

(hippocampal

slices)

Significantly

inhibited

long-term

potentiation

(LTP).

On-target:

Interference

with

physiological

processing of

BACE1

substrates.

[7]
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Elenbecestat

(E2609)

General

Safety
Preclinical

Favorable

preclinical

safety profile.

Higher

selectivity for

BACE1 over

BACE2 may

mitigate

some off-

target effects

like

hypopigment

ation.

[4][6]

CNP520

(Umibecestat

)

General

Safety
Preclinical

Good safety

margins with

no reported

signs of

depigmentati

on, retinal, or

liver toxicity

in early

studies.

N/A [4][6]

Experimental Protocols
Detailed methodologies are critical for interpreting and comparing toxicity data across different

compounds.

Preclinical Retinal Toxicity Assessment (as applied to
LY2811376)

Objective: To evaluate the potential for long-term toxicity in a non-rodent species to support

longer-duration clinical trials.

Model: Sprague-Dawley rats.

Methodology:
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Dosing: Rats were administered LY2811376 via oral gavage at doses of ≥30 mg/kg daily

for 3 months.[1] A control group received a vehicle.

Observation: Animals were monitored for general health and clinical signs of toxicity.

Tissue Collection and Preparation: At the end of the study, animals were euthanized, and

eyes were collected and fixed. Tissues were embedded, sectioned, and stained with

Hematoxylin and Eosin (H&E).

Microscopic Examination: H&E-stained slides were examined by light microscopy.

Additionally, unstained or H&E-stained slides were observed with epifluorescent

illumination (e.g., excitation at 450–490 nm, emission barrier filter at 515 nm) to detect

autofluorescent material.[1]

Confirmation in BACE1 KO Mice: To determine if the toxicity was on-target, BACE1

knockout mice were treated with LY2811376 (e.g., 100 mg/kg daily for 9 weeks) and their

retinal tissues were examined similarly.[1][12] The recurrence of the pathology indicated

an off-target mechanism.

In Vitro Assessment of Synaptic Plasticity (LTP)
Objective: To determine the effect of BACE inhibitors on synaptic function, a key correlate of

memory.

Model: Acute hippocampal slices from mice.

Methodology:

Slice Preparation: Mice were anesthetized and decapitated. The brain was rapidly

removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus was

dissected, and transverse slices (e.g., 300-400 µm thick) were prepared using a

vibratome.

Incubation: Slices were allowed to recover in oxygenated aCSF for at least 1 hour.

Compound Application: Slices were then incubated with a specific BACE inhibitor (e.g., 10

µM verubecestat, lanabecestat, or LY2886721) or a vehicle (DMSO) for a set period (e.g.,
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5 hours).[7]

Electrophysiological Recording: Slices were transferred to a recording chamber perfused

with oxygenated aCSF containing the BACE inhibitor or vehicle. Field excitatory

postsynaptic potentials (fEPSPs) were recorded from the CA1 stratum radiatum using a

glass microelectrode in response to stimulation of the Schaffer collaterals.

LTP Induction: After establishing a stable baseline response, LTP was induced using a

high-frequency stimulation protocol (e.g., theta-burst stimulation).

Data Analysis: The fEPSP slope was measured and plotted over time. The magnitude of

LTP was quantified as the percentage increase in the average fEPSP slope during the last

10 minutes of recording compared to the baseline.[7] A significant reduction in this

percentage in the drug-treated group compared to the vehicle group indicated impairment

of synaptic plasticity.
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Conclusion
The discontinuation of LY2811376 due to off-target retinal toxicity, and the failure of other

BACE inhibitors like LY2886721 and atabecestat due to hepatotoxicity, underscore the critical

challenge of off-target effects in this drug class.[1][5][11] Furthermore, cognitive worsening

seen with compounds like verubecestat suggests that even on-target BACE1 inhibition can be

detrimental if not precisely modulated, likely due to the enzyme's role in processing crucial

substrates for synaptic health.[6][7]

The toxicity profile of LY2811376 is primarily defined by off-target retinal effects and on-target

neurological and synaptic impairments.[1][5][7] This contrasts with other inhibitors where

hepatotoxicity was the primary concern.[6][11] Future development of BACE inhibitors will

require a multi-pronged approach:

High Selectivity: Designing molecules with high selectivity for BACE1 over other proteases,

particularly BACE2 and Cathepsin D, is paramount to avoid off-target toxicities like hair

depigmentation and retinal damage.[6][10]

Optimized Inhibition: Achieving a therapeutic window that sufficiently lowers Aβ production

without disrupting the physiological processing of other essential BACE1 substrates is

critical. This may involve developing inhibitors with specific binding kinetics or exploring

lower, more moderate dosing regimens.[8][13]

Structurally Diverse Scaffolds: Moving beyond common chemical scaffolds may help identify

compounds with novel properties and fewer shared liabilities, such as the potential for liver

toxicity.[14]

By carefully analyzing the distinct toxicity profiles of first and second-generation BACE

inhibitors like LY2811376, researchers can better navigate the complex challenges of targeting

BACE1 for Alzheimer's disease.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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